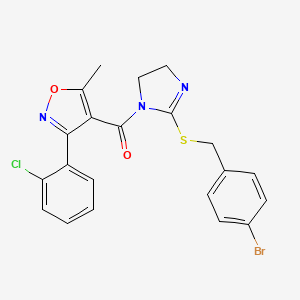

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Description

The compound “(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone” is a hybrid heterocyclic molecule featuring a 4,5-dihydroimidazole core linked via a thioether bridge to a 4-bromobenzyl group and a methanone bridge to a 3-(2-chlorophenyl)-5-methylisoxazole moiety. Its structure integrates halogenated aromatic systems (bromine and chlorine) and sulfur-containing functional groups, which are characteristic of pharmacologically active compounds.

The compound’s synthesis likely involves multi-step reactions, including cyclization to form the imidazole and isoxazole rings, followed by coupling via thioether and methanone bridges.

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrClN3O2S/c1-13-18(19(25-28-13)16-4-2-3-5-17(16)23)20(27)26-11-10-24-21(26)29-12-14-6-8-15(22)9-7-14/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCULXXCHFVFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone , a complex organic molecule, is characterized by its imidazole and isoxazole moieties, along with a thioether linkage. This structure suggests significant potential for biological activity, particularly in the realm of medicinal chemistry.

Structural Characteristics

The compound features several key structural components:

- Imidazole Ring : Known for its role in enzyme interactions and as a pharmacophore in various drugs.

- Thioether Linkage : This may enhance lipophilicity and facilitate membrane permeability.

- Chlorophenyl and Methylisoxazole Groups : These substitutions can influence biological activity through interactions with specific biological targets.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may act on receptors involved in signaling pathways, influencing cellular responses.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities. Below are some notable findings regarding the biological activity of related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| 1. 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial | 10.5 |

| 2. 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer | 5.0 |

| 3. 2-(4-Isopropoxyphenyl)thiazole | Thiazole + Phenyl | Antifungal | 15.0 |

| 4. Benzothiazole derivatives | Thiazole + Various substituents | Antimicrobial | 8.0 |

Case Studies and Research Findings

- Cytotoxicity Testing : A study evaluated the cytotoxicity of imidazole derivatives on human cancer cell lines, revealing that compounds with similar imidazole structures exhibited IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cells . The presence of electron-withdrawing groups was crucial for enhancing anticancer activity.

- Antimicrobial Activity : Research on thioether-containing compounds indicated significant antimicrobial properties, with some derivatives showing IC50 values as low as 10 µM against various bacterial strains . This suggests that the thioether linkage in our compound may similarly confer antimicrobial effects.

- Cardiovascular Effects : Compounds featuring imidazoline rings have been studied for their cardiovascular effects, demonstrating potential antihypertensive properties through interactions with adrenergic receptors . This highlights the therapeutic potential of our compound in treating hypertension.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex molecular structure characterized by:

- Molecular Formula : C₁₇H₁₃BrClN₂OS

- Molecular Weight : 488.62 g/mol

- Key Functional Groups : Dihydroimidazole ring, bromobenzyl group, and isoxazole moiety.

The presence of these functional groups is crucial for its reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel materials.

Biology

The biological applications of this compound are particularly noteworthy:

- Enzyme Inhibition : Research indicates that the compound may act as an enzyme inhibitor, potentially impacting metabolic pathways in various organisms.

- Receptor Modulation : It has been investigated for its ability to modulate receptor activity, which is critical for drug design and therapeutic applications.

Medicine

In medicinal chemistry, the compound has shown promise in several areas:

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties, particularly against specific cancer cell lines such as MCF7 (breast cancer).

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains, demonstrating potential as a therapeutic agent against infections.

Case Study 1: Anticancer Activity

A study explored the effects of this compound on breast cancer cell lines. Using the Sulforhodamine B assay, researchers found that the compound inhibited cell growth significantly at certain concentrations. Molecular docking studies further elucidated its mechanism of action by identifying key interactions with cellular targets.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it possessed significant antibacterial activity, suggesting its potential use in developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Heterocyclic Compounds

Key Observations:

- Core Heterocycles: The target compound’s imidazole-isoxazole hybrid structure distinguishes it from thiadiazole (e.g., 2c ) or imidazolone (e.g., C1 ) derivatives. The isoxazole ring may enhance metabolic stability compared to thiadiazoles, which are prone to oxidation .

- Halogenation: The 4-bromo and 2-chloro substituents in the target compound mirror the halogenated motifs in 2c and 4h , which are known to improve lipophilicity and target binding.

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.